Platensimycin
Overview
Description
Platensimycin is a naturally occurring antibiotic compound isolated from the bacterium Streptomyces platensis. It was first discovered by researchers at Merck in 2006 . This compound is notable for its unique mechanism of action, which involves the inhibition of fatty acid synthesis in bacteria, making it a promising candidate for the development of new antibacterial drugs .
Mechanism of Action
Target of Action
Platensimycin, a metabolite of Streptomyces platensis, primarily targets the enzymes β-ketoacyl-acyl-carrier-protein synthase I/II (FabF/B) in bacteria . These enzymes play a crucial role in the production of fatty acids required for bacterial cell membranes .
Mode of Action
This compound inhibits the activity of FabF/B enzymes by binding to their active sites . This binding is facilitated by a specific conformational change known as the 'open configuration’ . Once bound, this compound engages in hydrogen-bonding interactions with key amino acid residues such as alanine 309, histidine 303, histidine 340, and threonine 270 . The ability of this compound to bind to the enzyme and form hydrogen bonds is highly dependent upon the conformation of the cyclohex-enone ring .
Biochemical Pathways
The binding of this compound to FabF/B enzymes halts the elongation of the fatty acid chain, leading to the inhibition of the fatty acid synthesis pathway . This, in turn, affects the production of fatty acids required for bacterial cell membranes . Biosynthetic studies show that the benzoic ring of this compound is produced from pyruvate and acetate via the TCA cycle .
Pharmacokinetics
It is known that for this compound to become a successful drug, its pharmacokinetics must be improved . It currently has a high rate of clearance in the body, yielding a low degree of systemic exposure .
Result of Action
The inhibition of the fatty acid synthesis pathway by this compound leads to a halt in the production of fatty acids required for bacterial cell membranes . This results in potent antibacterial activity, particularly against Gram-positive bacteria, including various resistant strains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound can be optimized by engineering the biosynthetic pathway and optimizing the fermentation medium . .
Biochemical Analysis
Biochemical Properties
Platensimycin is a highly selective inhibitor of mammalian as well as bacterial fatty acid synthesis (FAS) . It interacts with the FabF acyl-enzyme intermediate . The discovery of natural congeners of this compound provides one of the ways to understand the relationship of chemical structure and biological function .
Cellular Effects
This compound has shown potent in vitro activities in both cell-free and whole-cell assay systems . It has been observed to enhance glucose oxidation, leading to a net reduction of triglyceride and ambient glucose levels .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the FabF and FabF/H bacterial fatty acid synthesis enzymes . It binds to these enzymes, thereby inhibiting their function .
Dosage Effects in Animal Models
In animal models, the in vitro activities of this compound translated well when dosed with intravenous continuous infusion . Lack of in vivo activity was observed under conventional administration due to poor systemic exposure .
Metabolic Pathways
This compound is involved in the fatty acid synthesis pathway . It interacts with the FabF acyl-enzyme intermediate, thereby inhibiting the synthesis of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Platensimycin can be synthesized through a series of complex organic reactions. One of the key steps involves the formation of the tetracyclic ketolide structure, which is achieved through a series of cyclization reactions . The synthetic route typically involves the use of various reagents and catalysts to facilitate the formation of the desired molecular structure. For example, bioinspired sulfa-Michael/aldol cascade reactions have been developed for the semisynthesis of sulfur-containing heterocyclic derivatives of this compound .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces platensis strains that have been genetically engineered to overproduce the compound. Optimization of the fermentation medium and conditions, such as the use of specific carbon and nitrogen sources, has been shown to significantly increase the yield of this compound . For instance, the highest titer of 1560 mg/L was obtained in 15-L fermentors using a formulated medium containing soluble starch, soybean flour, morpholinepropanesulfonic acid sodium salt, and calcium carbonate .
Chemical Reactions Analysis
Types of Reactions: Platensimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create analogs with improved properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, the sulfa-Michael/aldol cascade reactions used in the semisynthesis of this compound derivatives involve the use of sulfur-containing reagents and catalysts to facilitate the formation of the desired products .
Major Products Formed: The major products formed from the chemical reactions of this compound include various analogs and derivatives with modified structures. These products are often evaluated for their antibacterial activity and other biological properties .
Scientific Research Applications
In chemistry, it serves as a valuable model compound for studying complex organic synthesis and reaction mechanisms . In biology and medicine, platensimycin is being investigated as a potential treatment for bacterial infections, particularly those caused by antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Additionally, this compound has shown promise as an antidiabetic agent due to its ability to inhibit fatty acid synthesis .
Comparison with Similar Compounds
Platensimycin is part of a family of natural products that includes platencin and platensilin, which also inhibit fatty acid synthesis in bacteria . While platencin shares a similar mechanism of action with this compound, it exhibits a broader spectrum of activity by inhibiting both FabF and FabH enzymes . Platensilin, on the other hand, has a different structural framework but still targets the same fatty acid synthesis pathway . These compounds, along with their various analogs, are being studied for their potential as antibacterial and antidiabetic agents .
Conclusion
This compound is a remarkable compound with significant potential in the fields of chemistry, biology, medicine, and industry. Its unique mechanism of action and ability to inhibit fatty acid synthesis in bacteria make it a promising candidate for the development of new antibiotics and other therapeutic agents. Ongoing research and development efforts continue to explore the full potential of this compound and its related compounds.
Properties
IUPAC Name |
3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOMAHTTWTVBFL-OFBLZTNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894888 | |
Record name | Platensimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80894888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835876-32-9 | |
Record name | Platensimycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835876-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platensimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835876329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platensimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Platensimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80894888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLATENSIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3DQ78KOFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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